

Gunagratinib efficacy in cell lines resistant to first-generation FGFR inhibitors

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Compound of Interest		
Compound Name:	Gunagratinib	
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Gunagratinib: Overcoming Resistance to First-Generation FGFR Inhibitors A Comparative Guide for Researchers

Acquired resistance to targeted therapies is a significant challenge in oncology. For cancers driven by fibroblast growth factor receptor (FGFR) alterations, first-generation reversible inhibitors like infigratinib, pemigatinib, and erdafitinib have shown clinical benefit, but resistance often develops, limiting their long-term efficacy. **Gunagratinib** (ICP-192) is a next-generation, irreversible pan-FGFR inhibitor designed to address this challenge. Preclinical data have demonstrated that **gunagratinib** can overcome acquired resistance to first-generation reversible FGFR inhibitors[1][2][3]. This guide provides a detailed comparison of **gunagratinib**'s efficacy, particularly in resistant settings, supported by available data and experimental protocols.

Mechanism of Action: Irreversible Covalent Binding

First-generation FGFR inhibitors are ATP-competitive and bind reversibly to the kinase domain. Resistance can emerge through various mechanisms, including the development of secondary "gatekeeper" mutations in the FGFR kinase domain, which prevent the drug from binding effectively, or through the activation of bypass signaling pathways[4][5].

Gunagratinib is a novel pan-FGFR inhibitor that potently and selectively inhibits FGFR activities through irreversible covalent binding[1][2][6]. This distinct mechanism allows it to

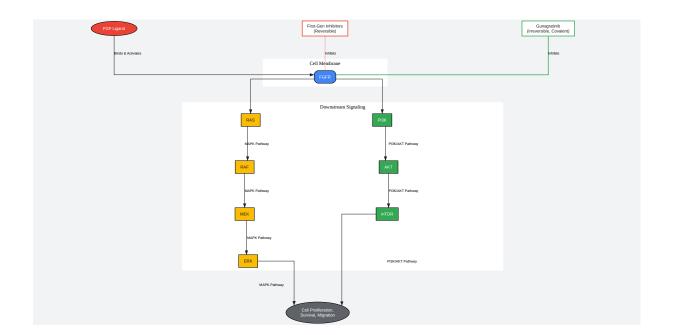




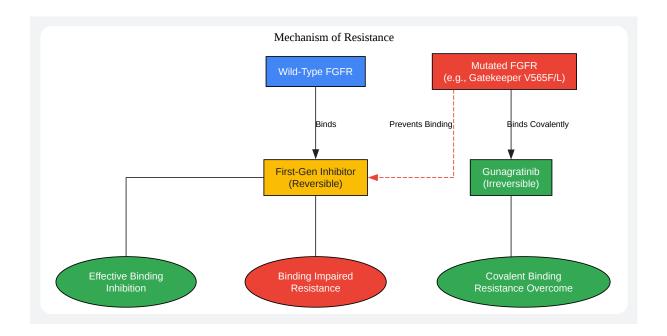


maintain inhibition even in the presence of mutations that confer resistance to reversible inhibitors. By forming a covalent bond, **gunagratinib** provides sustained target engagement, offering a potential advantage in overcoming acquired resistance[2][3].

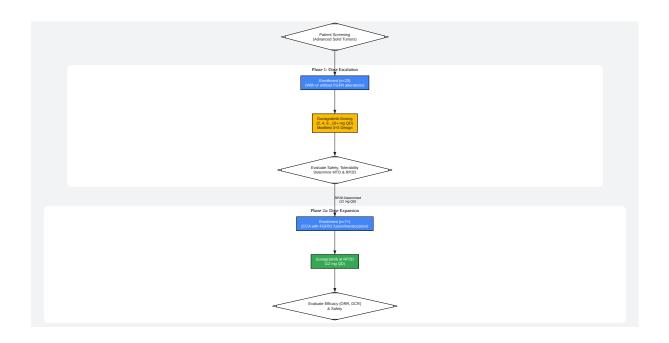












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